

FT-IR spectrum of 6-Bromomethyl-2-cyanopyridine

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Compound of Interest

Compound Name: 6-Bromomethyl-2-cyanopyridine

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An In-depth Technical Guide to the FT-IR Spectrum of **6-Bromomethyl-2-cyanopyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **6-bromomethyl-2-cyanopyridine**. Due to the limited availability of a publicly accessible, fully assigned experimental spectrum, this guide presents a reliable interpretation based on the characteristic frequencies of its constituent functional groups and data from structurally analogous molecules.^[1] This information is critical for the verification and characterization of this important synthetic intermediate in drug discovery and development.^[2]

Molecular Structure and Functional Groups

6-Bromomethyl-2-cyanopyridine is a versatile bifunctional molecule featuring a pyridine ring substituted at the 2-position with a cyano group (-C≡N) and at the 6-position with a bromomethyl group (-CH₂Br).^[2] These functional groups give rise to characteristic absorption bands in the infrared spectrum, allowing for its structural confirmation.

Predicted FT-IR Spectral Data

The following table summarizes the predicted infrared absorption bands for **6-bromomethyl-2-cyanopyridine**. The predictions are derived from established correlation charts and spectral data of similar pyridine and nitrile compounds.^{[1][3][4]}

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Assignment |
|--------------------------------|---------------|--|
| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine ring)[3][5] |
| 2970 - 2950 | Medium | Asymmetric CH ₂ stretching (bromomethyl group) |
| 2880 - 2860 | Medium | Symmetric CH ₂ stretching (bromomethyl group) |
| 2240 - 2220 | Strong, Sharp | C≡N stretching (nitrile group) [1][6] |
| 1600 - 1585 | Medium | C=C stretching (in-ring, aromatic)[3][7] |
| 1500 - 1400 | Medium | C=C and C=N stretching (in- ring, aromatic)[3][7] |
| ~1450 | Medium | CH ₂ scissoring (bending) (bromomethyl group) |
| ~1250 | Medium | CH ₂ wagging (bending) (bromomethyl group) |
| ~1100 | Medium | C-Br stretching[1] |
| 900 - 675 | Strong | C-H out-of-plane bending ("oop")[1] |

Interpretation of the FT-IR Spectrum

A detailed analysis of the different regions of the FT-IR spectrum is crucial for the structural elucidation of **6-bromomethyl-2-cyanopyridine**.

- The Functional Group Region (4000-1500 cm⁻¹):
 - Aromatic C-H Stretching: The region between 3100-3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the pyridine ring.[3][5]

- Aliphatic C-H Stretching: The bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the bromomethyl (-CH₂Br) group are expected to appear in the 2970-2860 cm⁻¹ range.
- Nitrile (C≡N) Stretching: A strong and sharp absorption band between 2240 and 2220 cm⁻¹ is a highly diagnostic peak for the cyano group.[1][6] Its presence is a key indicator for the confirmation of the molecule.
- The Fingerprint Region (1500-400 cm⁻¹):
 - Pyridine Ring Vibrations: The absorptions for the C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ range.[3][7]
 - Bromomethyl Group Bending: The bending vibrations (scissoring and wagging) of the -CH₂- group are expected in the fingerprint region, around 1450 cm⁻¹ and 1250 cm⁻¹, respectively.
 - C-Br Stretching: The stretching vibration of the carbon-bromine bond is anticipated to be observed around 1100 cm⁻¹.[1]
 - Out-of-Plane Bending: Strong absorptions due to the out-of-plane bending of the aromatic C-H bonds are expected in the 900-675 cm⁻¹ range and are characteristic of the substitution pattern of the pyridine ring.[1]

Experimental Protocols

The following protocols describe the standard procedures for obtaining the FT-IR spectrum of a solid sample like **6-bromomethyl-2-cyanopyridine**.

Sample Preparation (KBr Pellet Technique)

This is a common method for obtaining high-quality FT-IR spectra of solid samples.[6]

Materials:

- **6-Bromomethyl-2-cyanopyridine** (1-2 mg)
- FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)

- Agate mortar and pestle
- Pellet press with die

Procedure:

- Gently grind the KBr in the agate mortar to a fine powder.
- Add the solid **6-bromomethyl-2-cyanopyridine** to the KBr in the mortar.
- Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
- Transfer the powder to the pellet die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.[\[6\]](#)

FT-IR Data Acquisition

Instrumentation:

- A modern FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two, Agilent Cary 630).[\[6\]](#)

Procedure:

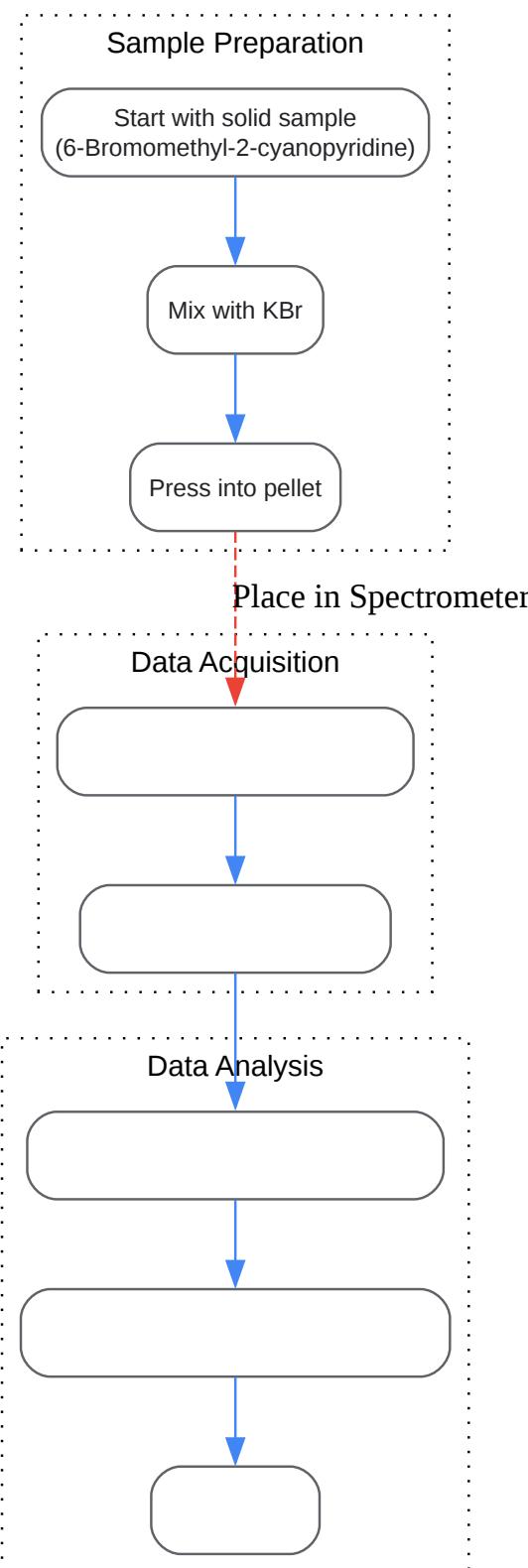
- Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[\[6\]](#)
- Acquire a background spectrum with an empty sample compartment.
- Place the prepared KBr pellet containing the sample in the spectrometer's sample compartment.

- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
- Perform data processing using the spectrometer's software, which may include baseline correction and peak picking.
- Analyze the resulting spectrum by assigning the observed absorption bands to the corresponding molecular vibrations based on the data in the table above and established correlation charts.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the FT-IR analysis of **6-bromomethyl-2-cyanopyridine**.

Caption: Molecular structure with key functional groups.

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